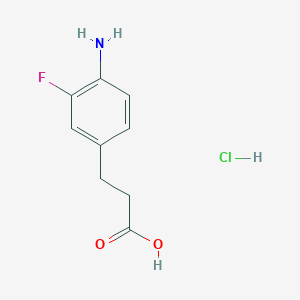

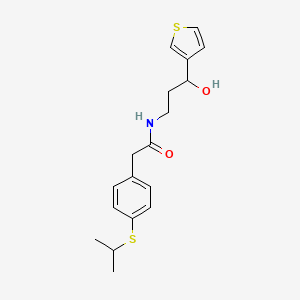

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride, commonly known as AFPA, is a synthetic amino acid derivative. AFPA has been extensively studied for its potential use in scientific research. AFPA is a non-natural amino acid and is not found in nature. It is synthesized in the laboratory using specific methods.

Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis Techniques

Research has delved into the molecular structure and synthesis techniques of related compounds, offering insights into their chemical properties and potential applications. For instance, studies on the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and fluorinated building block in synthesis, have utilized ab initio and DFT computations. These studies aid in understanding the compound's intra- and intermolecular interactions, highlighting its role in enhancing molecular design for various applications (Pallavi & Tonannavar, 2020).

Antibacterial and Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial activity of derivatives containing 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride. For example, compounds synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, converted into derivatives with antimicrobial properties, exhibited significant activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).

Biosynthetic Incorporation and Fluorescent Properties

The biosynthetic incorporation of fluorophores into proteins at defined sites for studying protein structure and dynamics in vitro and in vivo represents another application. A study demonstrated the genetic encoding of a fluorescent amino acid, showcasing the potential of such compounds in biochemical and cellular studies (Summerer et al., 2006).

Corrosion Inhibition

Compounds related to 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride have been investigated for their corrosion inhibition properties. For instance, the inhibition performance of certain organic compounds on mild steel in hydrochloric acid medium has been tested, showing high inhibition efficiency and potential applications in protecting metallic materials from corrosion (Bentiss et al., 2009).

Synthesis of New Biological Active Molecules

The synthesis of new biological active molecules, incorporating fluorine-containing compounds for potential antibacterial agents, demonstrates the utility of 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride and its derivatives in drug discovery and development. These compounds, due to their pharmacophores, exhibit promising antibacterial activities, paving the way for the development of new therapeutic agents (Holla, Bhat, & Shetty, 2003).

Mecanismo De Acción

Target of Action

The compound is a fluorinated building block, which suggests it may be used in the synthesis of more complex molecules .

Mode of Action

As a fluorinated compound, it may interact with its targets through the unique properties of fluorine, such as its high electronegativity and small atomic radius .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride, these factors could include pH, temperature, and the presence of other molecules in the environment .

Propiedades

IUPAC Name |

3-(4-amino-3-fluorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-5-6(1-3-8(7)11)2-4-9(12)13;/h1,3,5H,2,4,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJAFBCBKJNHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpropanamide](/img/structure/B2744285.png)

![N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2744287.png)

![1-(2-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2744288.png)

![(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2744292.png)

![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2744296.png)

![(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2744299.png)

![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)